N(sup 1)-(4-Chlorophenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide
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Overview
Description
N(sup 1)-(4-Chlorophenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a 4-chlorophenyl group and a phenyl group attached to the imidazole ring, along with two carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 1)-(4-Chlorophenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Formation of Carboxamide Groups: The carboxamide groups can be introduced by reacting the intermediate compound with phosgene or a suitable carbamoyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
N(sup 1)-(4-Chlorophenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of the chlorine atom with nucleophiles such as hydroxyl or amino groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N(sup 1)-(4-Chlorophenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N(sup 1)-(4-Bromophenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide
- N(sup 1)-(4-Methylphenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide
- N(sup 1)-(4-Nitrophenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide
Uniqueness
N(sup 1)-(4-Chlorophenyl)-N(sup 2)-phenyl-1H-imidazole-1,2-dicarboxamide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable subject of study in various research fields.
Properties
CAS No. |
139109-17-4 |
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Molecular Formula |
C17H13ClN4O2 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
1-N-(4-chlorophenyl)-2-N-phenylimidazole-1,2-dicarboxamide |
InChI |
InChI=1S/C17H13ClN4O2/c18-12-6-8-14(9-7-12)21-17(24)22-11-10-19-15(22)16(23)20-13-4-2-1-3-5-13/h1-11H,(H,20,23)(H,21,24) |
InChI Key |
KYYUBJQYGBKSEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC=CN2C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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